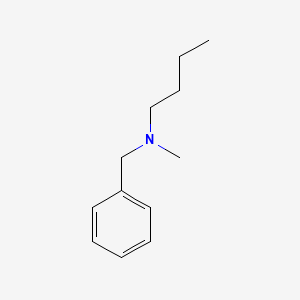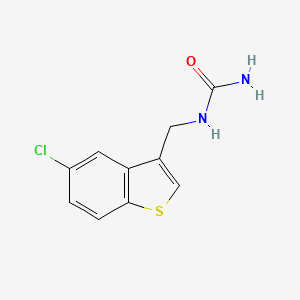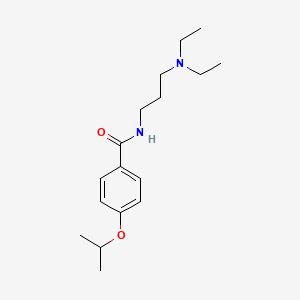
N-(3-Diethylaminopropyl)-p-isopropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Diethylaminopropyl)-p-isopropoxybenzamide is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzamide core substituted with a diethylaminopropyl group and an isopropoxy group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various synthetic and research purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Diethylaminopropyl)-p-isopropoxybenzamide typically involves the reaction of p-isopropoxybenzoic acid with 3-diethylaminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of the amide bond . The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability .
化学反应分析
Types of Reactions
N-(3-Diethylaminopropyl)-p-isopropoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like ether or THF.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
N-(3-Diethylaminopropyl)-p-isopropoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of N-(3-Diethylaminopropyl)-p-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The diethylaminopropyl group can enhance the compound’s binding affinity and specificity, while the isopropoxy group may influence its solubility and stability .
相似化合物的比较
Similar Compounds
N-(3-Diethylaminopropyl)-p-isopropoxybenzamide: Unique due to its specific substitution pattern and functional groups.
N-(3-Dimethylaminopropyl)-p-isopropoxybenzamide: Similar structure but with a dimethylamino group instead of a diethylamino group, leading to different chemical properties and reactivity.
N-(3-Diethylaminopropyl)-p-methoxybenzamide: Contains a methoxy group instead of an isopropoxy group, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to the combination of its diethylaminopropyl and isopropoxy substituents, which impart specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry, where tailored chemical properties are required .
属性
CAS 编号 |
32515-42-7 |
|---|---|
分子式 |
C17H28N2O2 |
分子量 |
292.4 g/mol |
IUPAC 名称 |
N-[3-(diethylamino)propyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C17H28N2O2/c1-5-19(6-2)13-7-12-18-17(20)15-8-10-16(11-9-15)21-14(3)4/h8-11,14H,5-7,12-13H2,1-4H3,(H,18,20) |
InChI 键 |
WLTNJKJMMGFXJA-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCNC(=O)C1=CC=C(C=C1)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


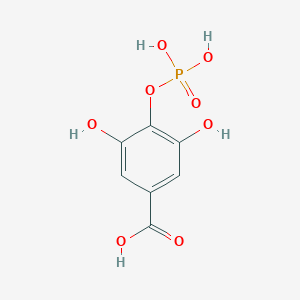
![Benzene, [(1-methylethyl)telluro]-](/img/structure/B14692366.png)
![[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14692369.png)
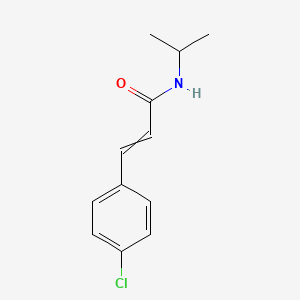
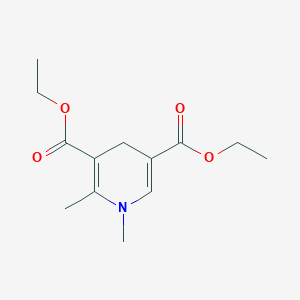
![9-Thiabicyclo[3.3.1]non-6-en-2-one](/img/structure/B14692388.png)
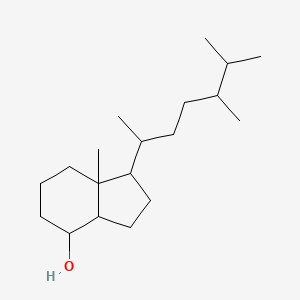
![3-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692403.png)
![3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14692405.png)
![6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14692416.png)
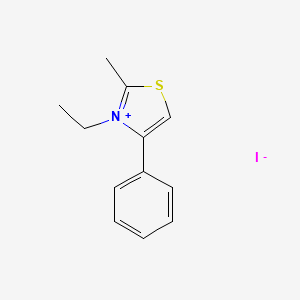
![1-[(Chloromethoxy)methanesulfonyl]-4-methylbenzene](/img/structure/B14692429.png)
